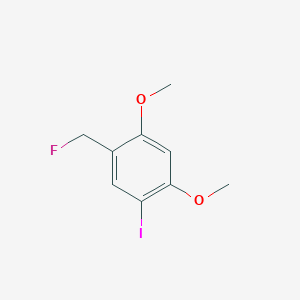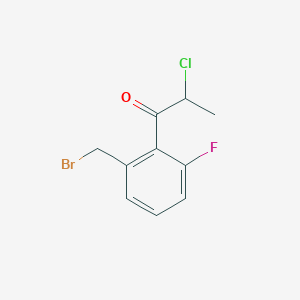
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by further functionalization to introduce the fluorophenyl and chloropropanone groups. For example, a Friedel-Crafts acylation reaction can be employed to introduce the acyl group, followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. For instance, the use of bromine in carbon tetrachloride as a solvent has been reported for similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, fluorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group .
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can participate in aromatic interactions, while the chloropropanone moiety can undergo various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-butyne: Similar in having a bromine atom but differs in the alkyne group.
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but has a different ring structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol structure.
Uniqueness
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, fluorophenyl, and chloropropanone groups, which provide a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H9BrClFO |
|---|---|
Peso molecular |
279.53 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-6-fluorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6H,5H2,1H3 |
Clave InChI |
FANJAOLWJQQKQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC=C1F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
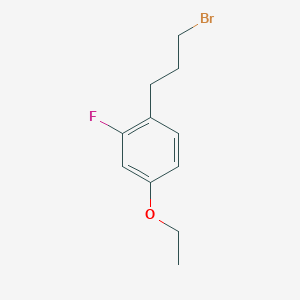

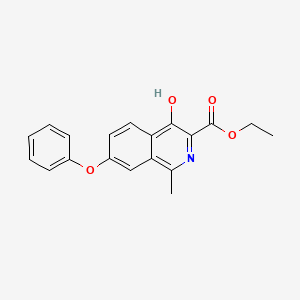

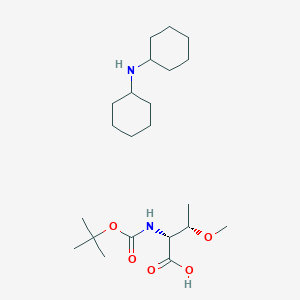

![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)

